molecular formula C17H18ClN3O3 B6473829 4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640880-86-8

4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6473829
CAS No.: 2640880-86-8
M. Wt: 347.8 g/mol
InChI Key: UNDCYQJOOXOSER-UHFFFAOYSA-N
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Description

4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyridine ring, an azetidine ring, and a chlorinated methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2-chloro-3-methoxybenzyl chloride with azetidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
  • 4-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
  • 4-({1-[(2-chloro-4-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Uniqueness

4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds, making it a valuable molecule for research and development.

Biological Activity

The compound 4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide , with the CAS number 2640880-86-8 , is a synthetic organic molecule that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3}, with a molecular weight of 347.8 g/mol . The compound features a pyridine ring, an azetidine moiety, and a chloro-substituted phenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₃O₃
Molecular Weight347.8 g/mol
CAS Number2640880-86-8

The proposed mechanisms for compounds in this class include:

  • Inhibition of Cell Proliferation : Compounds like this one may interfere with essential signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : The presence of specific functional groups can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : Many similar compounds act as inhibitors of key enzymes involved in cancer metabolism.

Case Studies

  • Study on Related Compounds : A study focusing on azetidine derivatives demonstrated that these compounds could significantly reduce the viability of cancer cell lines such as HeLa and MDA-MB-231. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cells .
  • Mechanistic Insights : Research has shown that certain pyridine derivatives induce apoptosis via the mitochondrial pathway, leading to caspase activation and subsequent cell death . This mechanism is likely relevant for the compound .

Potential Therapeutic Uses

Given its structural features and preliminary findings from related compounds, this compound may have applications in:

  • Cancer Therapy : As an anticancer agent targeting specific tumor types.
  • Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Safety Profile

While specific toxicity data for this compound are not available, structural analogs have been evaluated for safety and side effects in preclinical studies. It is crucial to conduct thorough toxicity assessments before clinical application.

Properties

IUPAC Name

4-[1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-4-2-3-11(16(15)18)8-21-9-13(10-21)24-12-5-6-20-14(7-12)17(19)22/h2-7,13H,8-10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDCYQJOOXOSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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